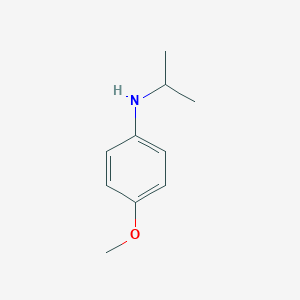

N-Isopropyl-4-methoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)11-9-4-6-10(12-3)7-5-9/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAXFKMPKLESSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374806 | |

| Record name | N-Isopropyl-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16495-67-3 | |

| Record name | N-Isopropyl-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16495-67-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of N-Isopropyl-4-methoxyaniline?

An In-depth Technical Guide to the Physicochemical Properties of N-Isopropyl-4-methoxyaniline

Introduction

This compound, with CAS Number 16495-67-3, is a substituted aniline derivative of significant interest in synthetic organic chemistry.[1][2] As an intermediate, its molecular architecture, featuring a secondary amine, a methoxy group, and an aromatic ring, provides a versatile platform for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. Understanding its fundamental physicochemical properties is a critical prerequisite for its effective use in reaction design, process scale-up, purification, and formulation.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Beyond a simple tabulation of data, it delves into the scientific principles behind these properties and outlines detailed, self-validating experimental protocols for their determination. This approach is designed to equip the practicing scientist with both the data and the methodology required for confident application of this compound in a research and development setting.

Molecular Identity and Structural Characteristics

The foundational properties of a molecule are dictated by its structure. This compound combines a hydrophilic amine moiety and a polar ether group with a lipophilic aromatic ring and an isopropyl substituent. This amphipathic nature is central to its behavior in various chemical environments.

| Property | Value | Source |

| IUPAC Name | 4-methoxy-N-(propan-2-yl)aniline | [1] |

| CAS Number | 16495-67-3 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [1] |

| Canonical SMILES | COC1=CC=C(NC(C)C)C=C1 | [2] |

Computed Physicochemical Properties

In modern chemical research, in silico predictions serve as an invaluable starting point for experimental design. Computational models provide robust estimates of a molecule's behavior, guiding solvent selection, predicting membrane permeability, and informing analytical method development. The following properties for this compound have been computed based on its structure.[1]

| Computed Property | Value | Implication for Researchers |

| XLogP3-AA (LogP) | 2.7 | Indicates good lipid solubility and suggests the compound will likely be soluble in non-polar organic solvents and poorly soluble in water. This is a key parameter for designing extraction and chromatography protocols. |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | This relatively low TPSA value, combined with the LogP, suggests the potential for good cell membrane permeability, a crucial factor in drug design. |

| Hydrogen Bond Donor Count | 1 (from the N-H group) | The single hydrogen bond donor limits its ability to form extensive hydrogen bond networks, influencing its boiling point and solubility in protic solvents. |

| Hydrogen Bond Acceptor Count | 2 (from the N and O atoms) | The presence of two acceptor sites allows for interaction with protic solvents and biological targets. |

| Predicted pKa | 6.66 ± 0.32 | The amine is predicted to be weakly basic.[3] This is critical for selecting appropriate pH conditions for reactions, extractions, and formulations, and for avoiding salt formation with acidic reagents. |

| Predicted Density | 0.993 ± 0.06 g/cm³ | The density is predicted to be very close to that of water.[3] This is an important consideration for liquid-liquid extractions, where density differences drive phase separation. |

Experimental Physicochemical Properties and Standardized Protocols

While computed properties are useful, experimentally verified data is the gold standard for scientific integrity. This section details the known experimental properties and provides robust, step-by-step protocols for the determination of key parameters where published data is scarce.

Physical State, Appearance, and Storage

-

Appearance: Based on analogous substituted anilines, this compound is expected to be a liquid or a low-melting solid at room temperature, potentially with a color ranging from colorless to yellow or brown due to oxidation upon exposure to air and light. Aromatic amines are notoriously susceptible to air oxidation, which can lead to coloration.

-

Storage: It is recommended to store the compound at room temperature, tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2][3]

Boiling Point

A boiling point of 158 °C at a reduced pressure of 25 Torr has been reported.[3] Distillation under vacuum is the standard and necessary method for purifying compounds like this compound.

Causality Behind Experimental Choice: Aromatic amines, especially those with higher molecular weights, often have high boiling points at atmospheric pressure and can be prone to decomposition or oxidation at these elevated temperatures. Vacuum distillation lowers the boiling point, allowing for purification at a lower, non-destructive temperature. This preserves the integrity of the compound.

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Charging: Charge the distillation flask with the crude this compound and a magnetic stir bar for smooth boiling.

-

System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the target pressure (e.g., 25 Torr), monitoring with a manometer.

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Data Collection: Record the temperature at which the liquid is consistently condensing and collecting in the receiving flask. This temperature, along with the stable pressure reading from the manometer, constitutes the boiling point at that pressure.

Spectroscopic and Analytical Profile

While specific spectra are not publicly available, the structure of this compound allows for a confident prediction of its key spectroscopic features. This is a fundamental exercise for any synthetic chemist to confirm the identity and purity of their material.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Expect two doublets in the aromatic region (~6.5-7.0 ppm) characteristic of a 1,4-disubstituted (para) benzene ring.

-

Methoxy Protons: A sharp singlet integrating to 3 protons around 3.7-3.8 ppm.

-

Isopropyl CH: A septet (or multiplet) integrating to 1 proton around 3.5-4.0 ppm, shifted downfield by the adjacent nitrogen.

-

Isopropyl CH₃: A doublet integrating to 6 protons around 1.2 ppm.

-

Amine N-H: A broad singlet, which may be difficult to observe, integrating to 1 proton. Its chemical shift is variable.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Expect four signals in the aromatic region (~110-155 ppm). The carbon attached to the oxygen (C-O) will be the most downfield, and the carbon attached to the nitrogen (C-N) will also be significantly downfield.

-

Methoxy Carbon: A signal around 55 ppm.

-

Isopropyl CH Carbon: A signal around 45-50 ppm.

-

Isopropyl CH₃ Carbons: A signal around 20-25 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate, sharp peak around 3350-3450 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretches around 1500-1600 cm⁻¹.

-

C-O Stretch: A strong C-O-C (ether) stretch around 1250 cm⁻¹.

-

C-N Stretch: A C-N stretch around 1300-1200 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 165.

-

Fragmentation: Expect a significant fragment from the loss of a methyl group from the isopropyl moiety (M-15) at m/z = 150, which is a common and stabilizing fragmentation pattern for isopropyl amines.

-

Safety and Handling

Based on aggregated GHS data, this compound presents specific hazards that require careful handling. [1]

-

Hazard Statements:

-

H302: Harmful if swallowed. [1] * H412: Harmful to aquatic life with long lasting effects. [1]* Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

-

Avoid contact with skin and eyes.

-

Prevent release into the environment. Dispose of waste according to local, regional, and national regulations.

-

Conclusion

This compound is a valuable chemical intermediate whose utility is unlocked through a thorough understanding of its physicochemical properties. This guide has synthesized computed data with established experimental methodologies to provide a comprehensive and practical resource. The predicted high lipophilicity (LogP 2.7), weak basicity (pKa ~6.66), and characteristic spectroscopic signatures provide a solid foundation for its application. By employing the detailed protocols for determining boiling point and solubility, researchers can generate the robust, verifiable data necessary for advancing their research and development objectives with scientific rigor.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2759498, 4-methoxy-N-(propan-2-yl)aniline. Available at: [Link]

-

SIELC Technologies (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. Available at: [Link]

-

Carl ROTH GmbH + Co. KG (2023). Safety Data Sheet for 4-Methoxyaniline. Available at: [Link]

-

ChemBK (2023). 4-methoxyaniline. Available at: [Link]

Sources

An In-depth Technical Guide to N-(4-methoxyphenyl)propan-2-amine

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(4-methoxyphenyl)propan-2-amine, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document covers nomenclature, physicochemical properties, synthesis protocols, and key applications, grounded in established scientific literature.

Chemical Identity and Nomenclature

The compound with the common name N-Isopropyl-4-methoxyaniline is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

-

IUPAC Name: N-(4-methoxyphenyl)propan-2-amine.

-

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. Understanding these is crucial for comprehensive literature searches. Common synonyms include:

-

This compound

-

4-Methoxy-N-isopropylaniline

-

p-Methoxy-N-isopropylaniline

-

N-(1-Methylethyl)-4-methoxybenzenamine

-

4-(Isopropylamino)anisole

-

Benzenamine, 4-methoxy-N-(1-methylethyl)-

-

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of N-(4-methoxyphenyl)propan-2-amine is presented below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | |

| Molecular Weight | 165.23 g/mol | |

| CAS Number | 10545-63-8 | |

| Appearance | Colorless to yellow or brown liquid | |

| Boiling Point | 105-109 °C at 2 mmHg | |

| Density | 0.981 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.529 |

Note: Physical properties such as boiling point, density, and refractive index are often reported under specific conditions and may vary slightly between sources.

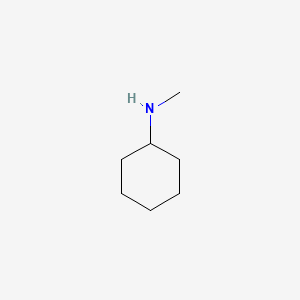

Synthesis Methodology: Reductive Amination

N-(4-methoxyphenyl)propan-2-amine is commonly synthesized via the reductive amination of p-anisaldehyde with isopropylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine. Sodium borohydride (NaBH₄) is a frequently used reducing agent for this transformation due to its selectivity and mild reaction conditions.

Experimental Workflow: Synthesis Protocol

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of N-(4-methoxyphenyl)propan-2-amine.

Detailed Step-by-Step Protocol

Materials:

-

p-Anisaldehyde

-

Isopropylamine

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisaldehyde (1.0 eq) in anhydrous methanol (5 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

-

Amine Addition: Add isopropylamine (1.2 eq) dropwise via a dropping funnel over 20-30 minutes. The internal temperature should be carefully monitored and maintained below 10 °C.

-

Imine Formation: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Reduction: Slowly add sodium borohydride (1.5 eq) in small portions over 30-45 minutes. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation. The temperature should be kept below 15 °C during the addition.

-

Reaction Completion: Once the NaBH₄ addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir overnight (12-16 hours) to ensure the reduction is complete.

-

Workup - Quenching: Carefully quench the reaction by slowly adding deionized water (10 mL).

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Workup - Washing: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield N-(4-methoxyphenyl)propan-2-amine as a clear to pale yellow liquid.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the p-anisaldehyde spot and the appearance of a new, less polar product spot. The final product's identity and purity should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).

Applications in Synthesis

N-(4-methoxyphenyl)propan-2-amine is not typically an active pharmaceutical ingredient itself but serves as a valuable building block or intermediate in the synthesis of more complex molecules. Its structure, featuring a secondary amine and an electron-rich aromatic ring, makes it a versatile precursor.

Role as a Precursor in Drug Development:

The N-isopropyl and p-methoxyphenyl moieties are present in various pharmacologically active compounds. This intermediate can be used in synthetic routes targeting:

-

Beta-adrenergic receptor agonists: The N-isopropyl group is a common feature in many beta-agonist drugs.

-

Serotonin receptor ligands: The methoxy-substituted phenyl ring is a key pharmacophore for certain serotonin receptor subtypes.

-

Scaffold for library synthesis: It can be used as a starting material in combinatorial chemistry to generate libraries of related compounds for high-throughput screening.

The logical relationship for its use as a synthetic intermediate is outlined below.

Caption: General synthetic pathway utilizing the title compound as a precursor.

Concluding Remarks

N-(4-methoxyphenyl)propan-2-amine is a fundamental chemical intermediate with well-defined properties and established synthesis routes. Its utility in medicinal chemistry and organic synthesis is primarily as a precursor for constructing more complex molecular architectures. The protocols and data presented in this guide offer a robust foundation for its application in a research and development setting, emphasizing the importance of procedural validation through analytical characterization.

References

-

PubChem Compound Summary for CID 123136, this compound. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to N-Isopropyl-4-methoxyaniline (CAS 16495-67-3): A Versatile Building Block in Modern Drug Discovery

Introduction

N-Isopropyl-4-methoxyaniline, identified by CAS number 16495-67-3, is a substituted aniline derivative that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural combination of a secondary isopropylamine and a para-methoxy substituted benzene ring makes it a valuable intermediate in the synthesis of a variety of complex organic molecules. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthetic protocol, spectroscopic characterization, and a focused discussion on its emerging applications as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the synthetic potential of this compound.

Core Chemical and Physical Properties

This compound is a multifaceted molecule with a well-defined set of physicochemical properties that are crucial for its handling, reaction optimization, and application.

Systematic IUPAC Name: 4-methoxy-N-(propan-2-yl)aniline[1]

Synonyms: Isopropyl-(4-methoxy-phenyl)-amine, N-isopropyl-p-anisidine[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16495-67-3 | [2] |

| Molecular Formula | C10H15NO | [2] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | 158 °C at 25 Torr | Inferred from similar compounds |

| SMILES | CC(C)Nc1ccc(OC)cc1 | [2] |

| InChIKey | ZVAXFKMPKLESSD-UHFFFAOYSA-N | [1] |

The presence of both a hydrogen bond donor (the N-H group) and acceptor (the nitrogen and oxygen atoms), along with a moderate lipophilicity conferred by the isopropyl and methoxy groups, underpins its utility as a building block in drug discovery.

Synthesis and Characterization

The most direct and widely applicable method for the synthesis of this compound is through the reductive amination of p-anisidine (4-methoxyaniline) with acetone. This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.

Synthetic Workflow: Reductive Amination

The reductive amination process is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and broad substrate scope.[3] The workflow involves the condensation of an amine with a ketone to form an imine, followed by reduction.

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via reductive amination.

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Acetone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH4)

-

Glacial acetic acid (optional, as catalyst)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 eq) in methanol. To this solution, add acetone (1.5 eq). A catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH4) (1.5-2.0 eq) portion-wise to the stirred solution. Foaming may occur. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add ethyl acetate to extract the product. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the range of δ 6.6-6.9 ppm. - Methoxy group (OCH₃): A singlet around δ 3.7-3.8 ppm. - Isopropyl methine (CH): A septet around δ 3.5-3.7 ppm. - Isopropyl methyl groups (CH₃)₂: A doublet around δ 1.1-1.2 ppm. - Amine proton (NH): A broad singlet, chemical shift is solvent-dependent. |

| ¹³C NMR | - Aromatic carbons: Peaks in the range of δ 114-153 ppm. - Methoxy carbon (OCH₃): A peak around δ 55-56 ppm. - Isopropyl methine carbon (CH): A peak around δ 45-50 ppm. - Isopropyl methyl carbons (CH₃)₂: A peak around δ 22-23 ppm. |

| IR (Infrared) | - N-H stretch: A sharp to moderately broad band around 3350-3450 cm⁻¹. - C-H stretches (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹. - C=C aromatic stretch: Peaks in the 1500-1600 cm⁻¹ region. - C-N stretch: A band in the 1250-1350 cm⁻¹ region. - C-O stretch (aryl ether): A strong band around 1230-1250 cm⁻¹. |

| MS (Mass Spec.) | - Molecular ion (M⁺): A peak at m/z = 165. - Common fragmentation patterns would involve the loss of a methyl group (m/z = 150) and the loss of an isopropyl group (m/z = 122). |

Applications in Drug Development: A Scaffold for Bioactive Molecules

The structural motifs present in this compound are frequently encountered in biologically active compounds, making it a valuable starting material for the synthesis of new therapeutic agents. Its utility is particularly notable in the development of kinase inhibitors and antimicrobial agents.

Role in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The anilino moiety is a well-established pharmacophore in many kinase inhibitors, often acting as a hinge-binding element in the ATP-binding pocket of the enzyme.

Recent studies have highlighted the importance of the N-alkyl substitution on the aniline scaffold for achieving potency and selectivity. For instance, research on inhibitors of casein kinase 2 (CSNK2A) and proviral integration site for Moloney murine leukemia virus (PIM) kinases demonstrated that an isopropylamine group was a potent inhibitor of both kinases, suggesting that the branched alkyl group is a favorable feature for binding.[6] Furthermore, the broader class of 4-anilinoquinolines has been identified as potent and narrow-spectrum inhibitors of cyclin G associated kinase (GAK), an important regulator of viral and bacterial entry into host cells.[7][8]

The this compound scaffold provides a synthetically accessible starting point for the elaboration into more complex kinase inhibitors. The secondary amine allows for facile derivatization, such as acylation or arylation, to introduce further points of interaction with the target kinase.

Caption: Workflow for the development of kinase inhibitors from the this compound scaffold.

Potential as an Antimicrobial Precursor

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Substituted anilines and their derivatives have been explored as a source of new antibacterial compounds. A study on fatty acid derived 4-methoxybenzylamides demonstrated their potential as antimicrobial agents, with the 4-methoxyphenyl moiety being a key structural feature.[9] Although this study used the isomeric 4-methoxybenzylamine, it highlights the potential of the 4-methoxyphenyl group in antimicrobial drug design.

Furthermore, azo compounds prepared from 4-methoxyaniline have shown potent antibacterial activities against several bacterial species.[10] These findings suggest that this compound could serve as a valuable precursor for the synthesis of novel antimicrobial compounds, where the N-isopropyl group can be retained or modified to optimize activity and pharmacokinetic properties.

Safety and Handling

Based on GHS classifications for the parent compound, 4-methoxyaniline, and related anilines, this compound should be handled with care. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 16495-67-3) is a synthetically versatile building block with significant potential in the field of drug development. Its straightforward synthesis via reductive amination and the presence of key pharmacophoric features—the N-isopropylaniline and 4-methoxyphenyl motifs—make it an attractive starting point for the design and synthesis of novel kinase inhibitors and antimicrobial agents. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering valuable insights for researchers and scientists working at the forefront of medicinal chemistry. As the quest for new and effective therapeutics continues, the utility of such well-characterized and adaptable chemical scaffolds will undoubtedly continue to grow.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2759498, 4-methoxy-N-(propan-2-yl)aniline. Retrieved December 14, 2023 from [Link].

-

Bentham Science Publishers. Design, Synthesis and Antibacterial Activities of New Azo-compounds: An Experimental and a Computational Approach. Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available from: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13032, N-Isopropylaniline. Retrieved December 14, 2023 from [Link].

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

RSC Publishing. General Procedure for Ru-catalyzed reductive amination reactions via B2(OH)4/H2O or B2(OH)4/D2O systems. Available from: [Link]

-

Taylor & Francis Online. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (2019). Available from: [Link]

-

National Center for Biotechnology Information. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2021). Available from: [Link]

-

National Center for Biotechnology Information. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (2018). Available from: [Link]

-

National Center for Biotechnology Information. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PubMed. (2018). Available from: [Link]

Sources

- 1. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 16495-67-3 | AChemBlock [achemblock.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-BENZYL-4-METHOXYANILINE(17377-95-6) IR Spectrum [chemicalbook.com]

- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

A Comprehensive Spectroscopic Guide to N-Isopropyl-4-methoxyaniline for Advanced Research

This technical guide provides an in-depth analysis of the spectral data for N-Isopropyl-4-methoxyaniline (CAS 16495-67-3), a key intermediate in various fields of chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By integrating experimental protocols with expert interpretation, this guide serves as a practical resource for the unambiguous identification and characterization of this compound.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol , is an aromatic amine characterized by an isopropyl group attached to the nitrogen atom and a methoxy group at the para-position of the aniline ring.[1] This substitution pattern significantly influences its spectroscopic properties and chemical reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | |

| Molecular Weight | 165.23 g/mol | |

| IUPAC Name | 4-methoxy-N-(propan-2-yl)aniline | |

| CAS Number | 16495-67-3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol for NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal peak shape.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Caption: Workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data and Interpretation

While the experimental ¹H NMR spectrum for this compound is not publicly available in the searched databases, we can predict the chemical shifts and coupling patterns based on the analysis of analogous compounds such as 2-Isopropyl-4-methoxyaniline[2] and other N-alkylated anilines.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.8 | d | 2H | Ar-H (ortho to -NH) |

| ~6.6-6.7 | d | 2H | Ar-H (ortho to -OCH₃) |

| ~3.75 | s | 3H | -OCH₃ |

| ~3.5-3.6 | septet | 1H | -CH(CH₃)₂ |

| ~3.4 | br s | 1H | -NH |

| ~1.15 | d | 6H | -CH(CH₃)₂ |

Interpretation:

-

Aromatic Protons: The aromatic region is expected to show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group will be shielded and appear at a lower chemical shift compared to those ortho to the methoxy group.

-

Methoxy Protons: A sharp singlet around 3.75 ppm is characteristic of the three equivalent protons of the methoxy group.

-

Isopropyl Protons: The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons will, in turn, appear as a doublet.

-

Amine Proton: The N-H proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectral Data and Interpretation

Similar to the proton NMR, the predicted ¹³C NMR spectrum is based on data from related structures.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Ar-C (-OCH₃) |

| ~142 | Ar-C (-NH) |

| ~115 | Ar-CH (ortho to -OCH₃) |

| ~114 | Ar-CH (ortho to -NH) |

| ~55.8 | -OCH₃ |

| ~45 | -CH(CH₃)₂ |

| ~23 | -CH(CH₃)₂ |

Interpretation:

-

Aromatic Carbons: The two quaternary aromatic carbons attached to the heteroatoms (-NH and -OCH₃) will appear at lower field. The protonated aromatic carbons will appear at higher field.

-

Aliphatic Carbons: The methoxy carbon will resonate around 55.8 ppm. The methine and methyl carbons of the isopropyl group are expected around 45 ppm and 23 ppm, respectively.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in this compound.

Experimental Protocol for FTIR Analysis

Objective: To obtain the infrared spectrum of this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.

Caption: Workflow for ATR-FTIR analysis.

IR Spectral Data and Interpretation

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H Stretch |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2970-2850 | Strong | Aliphatic C-H Stretch |

| ~1610, 1510 | Strong | C=C Aromatic Ring Stretch |

| ~1240 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1040 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| ~820 | Strong | p-Disubstituted Benzene C-H Bend |

Interpretation:

-

The presence of a medium intensity band around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.

-

Strong absorptions in the 2970-2850 cm⁻¹ region confirm the presence of the aliphatic isopropyl group.

-

The characteristic C=C stretching vibrations of the aromatic ring are expected around 1610 and 1510 cm⁻¹.

-

The strong bands at approximately 1240 cm⁻¹ and 1040 cm⁻¹ are due to the asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group), respectively.

-

A strong out-of-plane C-H bending vibration around 820 cm⁻¹ is characteristic of a 1,4-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and structural confirmation.

Experimental Protocol for Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Ionize the sample in the gas phase using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting molecular ion and fragment ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Caption: Workflow for EI-Mass Spectrometry analysis.

Mass Spectrum and Fragmentation Analysis

Predicted Mass Spectrum:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 165, corresponding to the molecular weight of the compound.

-

Major Fragment Ions:

-

m/z = 150 (M-15): Loss of a methyl radical (•CH₃) from the isopropyl group is a very common fragmentation pathway for isopropyl-substituted compounds. This results in a stable secondary benzylic carbocation.

-

m/z = 122: This fragment could arise from the loss of the entire isopropyl group (•C₃H₇) from the molecular ion.

-

m/z = 108: Subsequent loss of a methyl radical from the methoxy group of the m/z 123 fragment (from a different fragmentation pathway) or loss of CO from the m/z 150 fragment could lead to this ion.

-

Fragmentation Pathway:

The primary fragmentation is expected to be the α-cleavage at the isopropyl group, leading to the loss of a methyl radical to form a highly stabilized iminium ion at m/z 150.

Caption: Predicted major fragmentation pathways of this compound.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound. While experimental spectra for this specific molecule are not widely available in public databases, a detailed analysis of its structural analogues allows for reliable prediction and interpretation of its NMR, IR, and MS data. The provided protocols and interpretations serve as a valuable resource for researchers in the synthesis, identification, and application of this important chemical intermediate.

References

-

PubChem. 4-methoxy-N-(propan-2-yl)aniline. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Direct Synthesis of Anilines and Nitrosobenzenes from Phenols. [Link]

Sources

An In-Depth Technical Guide to N-Isopropyl-4-methoxyaniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropyl-4-methoxyaniline, a substituted aniline derivative, is a versatile chemical intermediate of significant interest in the fields of pharmaceutical sciences, agrochemicals, and materials science. Its molecular structure, featuring a methoxy-substituted benzene ring and an isopropyl-substituted amine, provides a unique combination of steric and electronic properties that make it a valuable building block in organic synthesis. This guide offers an in-depth exploration of its fundamental properties, a detailed protocol for its synthesis, a comprehensive overview of its characterization, and a discussion of its current and potential applications.

Core Molecular and Physical Properties

This compound is characterized by the following key identifiers and properties:

| Property | Value | Source |

| Molecular Formula | C10H15NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [2] |

| IUPAC Name | 4-methoxy-N-(propan-2-yl)aniline | [2] |

| CAS Number | 16495-67-3 | [1][2] |

| Synonyms | N-iso-Propyl-4-methoxyaniline, Isopropyl-(4-methoxy-phenyl)-amine | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reductive amination of p-anisidine with acetone. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, followed by its in-situ reduction to the desired secondary amine. This method is widely favored for its high yield and operational simplicity.

Reaction Mechanism

The synthesis proceeds via the following mechanistic steps:

-

Imine Formation: The primary amine of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This is followed by dehydration to form a C=N double bond, yielding the N-(propan-2-ylidene)-4-methoxyaniline intermediate. This step is often catalyzed by a weak acid.

-

Reduction: The imine intermediate is then reduced to the corresponding secondary amine. A mild reducing agent, such as sodium borohydride (NaBH4), is typically employed for this transformation, as it selectively reduces the imine in the presence of the aromatic ring.

Caption: Reductive amination workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

p-Anisidine

-

Acetone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (catalytic amount)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine (1.0 equivalent) in methanol.

-

Addition of Reagents: To the stirred solution, add acetone (1.5 to 2.0 equivalents) followed by a catalytic amount of glacial acetic acid.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.

-

Reaction Completion and Quenching: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine. Carefully quench the reaction by the slow addition of water.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the isopropyl group's methine proton, and the isopropyl group's methyl protons. The aromatic protons will appear as two distinct doublets in the aromatic region (typically δ 6.5-7.0 ppm). The methoxy group will present as a sharp singlet around δ 3.7-3.8 ppm. The isopropyl methine proton will be a septet, and the two methyl groups will appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, with the carbon attached to the methoxy group being the most downfield among the aromatic carbons. The carbons of the isopropyl group and the methoxy carbon will also be clearly identifiable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

N-H Stretch: A secondary amine N-H stretch will be observed in the region of 3300-3500 cm⁻¹.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be present just above and below 3000 cm⁻¹, respectively.

-

C=C Aromatic Stretch: Aromatic ring C=C stretching will appear in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: A strong C-O stretching band for the methoxy group will be evident around 1250 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.23 g/mol ). Fragmentation patterns will likely involve the loss of the isopropyl group and other characteristic cleavages.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules across various industries.

Caption: Key application areas for this compound.

Pharmaceutical Synthesis

The parent compound, p-anisidine, is a well-established building block in the pharmaceutical industry.[3] this compound, as a derivative, offers a scaffold that can be further functionalized to create novel drug candidates. The secondary amine provides a reactive site for the introduction of various pharmacophores, while the methoxy group can influence the compound's solubility and metabolic stability.

Agrochemicals

In the agrochemical sector, aniline derivatives are precursors to a wide range of herbicides, pesticides, and fungicides. The structural features of this compound make it a potential intermediate for the synthesis of new crop protection agents.[4]

Dyes and Pigments

Aromatic amines are fundamental components in the synthesis of azo dyes.[5] The amine group of this compound can be diazotized and coupled with other aromatic compounds to produce a variety of colored substances for use as dyes and pigments.

Safety and Handling

This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a straightforward and high-yielding synthetic route. Its well-defined physical and spectroscopic properties, combined with its potential for further chemical modification, make it an important tool for researchers and professionals in organic synthesis, medicinal chemistry, and materials science. This guide provides a solid foundation for its synthesis, characterization, and application in various fields of chemical research and development.

References

-

The Role of N-Isopropyl-4-nitroaniline in Advanced Chemical Synthesis. (URL: [Link])

-

4-methoxy-N-(propan-2-yl)aniline - PubChem. National Institutes of Health. (URL: [Link])

-

p-Anisidine - Wikipedia. (URL: [Link])

-

Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline - ResearchGate. (URL: [Link])

-

Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations - ResearchGate. (URL: [Link])

-

3-Isopropyl-2-methoxyaniline | C10H15NO | CID 24729454 - PubChem. National Institutes of Health. (URL: [Link])

-

p-Anisidine (CAS 104-94-9): A Key Intermediate in Pharmaceutical Synthesis. (URL: [Link])

Sources

Material Safety Data Sheet (MSDS) for N-Isopropyl-4-methoxyaniline.

Introduction

N-Isopropyl-4-methoxyaniline, a substituted aniline derivative, is a compound of significant interest in the realms of chemical synthesis and drug discovery. Its unique structural features, comprising a methoxy group and an isopropyl substituent on the aniline core, impart specific chemical properties that make it a versatile intermediate. This guide provides a comprehensive overview of this compound, covering its chemical identity, physical and chemical properties, synthesis, safe handling protocols, and toxicological profile. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

Chemical Identity and Properties

Proper identification and understanding of the physical and chemical properties of a compound are fundamental to its effective and safe use in a laboratory setting.

Nomenclature and Identifiers

-

Systematic Name: 4-methoxy-N-(propan-2-yl)aniline[1]

-

Common Synonyms: this compound, this compound, Isopropyl-(4-methoxy-phenyl)-amine[1][2]

-

Molecular Weight: 165.23 g/mol [1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for designing experiments, understanding its behavior in various solvents, and developing analytical methods.

| Property | Value | Source |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Not explicitly available, but related compounds are light yellow to brown crystalline solids. | [3] |

| Boiling Point | Not explicitly available for this compound. The related compound 4-isopropylaniline has a boiling point of 224°C. | [4] |

| Melting Point | Not explicitly available for this compound. The related compound p-anisidine has a melting point of 56-59°C. | [5] |

| Solubility | Insoluble in water. | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry methodologies. A common and logical approach involves the reductive amination of p-anisaldehyde with isopropylamine. This method is efficient and proceeds through a well-understood reaction mechanism.

Illustrative Synthesis Workflow: Reductive Amination

The diagram below outlines the key steps in the synthesis of this compound via reductive amination.

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisaldehyde in a suitable solvent such as methanol.

-

Amine Addition: Add isopropylamine to the solution. The reaction mixture is typically stirred at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: Once the imine formation is complete (which can be monitored by techniques like TLC or GC-MS), a reducing agent such as sodium borohydride is carefully added in portions. This step reduces the imine to the desired secondary amine.

-

Quenching and Extraction: After the reduction is complete, the reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of a secondary amine and an electron-rich aromatic ring allows for a variety of chemical transformations.[7]

-

Scaffold for Biologically Active Molecules: The N-isopropyl-4-methoxyphenyl moiety can be found in the core structure of various compounds investigated for their biological activity.

-

Intermediate in Multi-Step Syntheses: It can be used as a starting material for the synthesis of heterocyclic compounds or as a precursor for introducing the N-isopropyl-4-methoxyphenyl group into a larger molecule. The amine functionality allows for reactions like acylation and alkylation, while the aromatic ring can undergo electrophilic substitution.[7]

Material Safety and Handling

A thorough understanding of the hazards associated with a chemical is paramount for ensuring laboratory safety. The following information is a summary of the key safety data for this compound and related compounds.

Hazard Identification and GHS Classification

Based on aggregated data, this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Aquatic Hazard, Long-Term (Category 3): Harmful to aquatic life with long-lasting effects.[1]

GHS Pictograms:

Signal Word: Warning[1]

Hazard Statements:

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial to minimize risk.

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][8]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Wash hands thoroughly after handling.[8]

-

-

Storage:

First-Aid Measures

In case of exposure, immediate and appropriate first-aid measures should be taken.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][11]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[8]

-

Specific Hazards: Emits toxic fumes under fire conditions.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[8]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment.[8]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[10]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[4]

The logical flow for responding to a chemical spill is outlined below:

Caption: Accidental chemical spill response workflow.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[9][12] However, based on data for structurally similar compounds like p-anisidine, it is prudent to handle it with care. P-anisidine is known to be toxic if swallowed, fatal in contact with skin, and may cause damage to organs (blood) through prolonged or repeated exposure.[4][13]

Conclusion

This compound is a valuable chemical intermediate with applications in synthetic and medicinal chemistry. A comprehensive understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting. This guide provides a foundational understanding to aid scientists in their work with this compound, emphasizing a culture of safety and scientific integrity.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759498, 4-methoxy-N-(propan-2-yl)aniline. Retrieved from [Link]

- ChemTrack.org. (n.d.). Safety Guideline. Retrieved from a source providing general chemical safety guidelines.

- Fisher Scientific. (2021).

- Sigma-Aldrich. (2025).

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

- Fisher Scientific. (2009).

- Carl ROTH. (n.d.).

- CDH Fine Chemical. (n.d.).

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. (n.d.).

- Fisher Scientific. (2024).

- CDH Fine Chemical. (n.d.).

- Sigma-Aldrich. (n.d.).

- LookChem. (n.d.). p-ANISIDINE.

- ECHEMI. (n.d.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13032, N-Isopropylaniline. Retrieved from [Link]

- A professional chemical blog. (n.d.). Understanding the Chemistry of N-Isopropyl-4-nitroaniline for Your Projects.

-

Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

- A source on analytical methods. (n.d.). III Analytical Methods.

Sources

- 1. 4-methoxy-N-(propan-2-yl)aniline | C10H15NO | CID 2759498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 16495-67-3 | AChemBlock [achemblock.com]

- 3. echemi.com [echemi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. chemtrack.org [chemtrack.org]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Research Applications of Substituted Anisidines: From Benchtop Synthesis to Advanced Materials and Therapeutics

An in-depth technical guide by a Senior Application Scientist

Introduction: The Versatile Anisidine Scaffold

Substituted anisidines, or methoxyanilines, are a class of aromatic organic compounds that feature both an amino (-NH₂) and a methoxy (-OCH₃) group attached to a benzene ring. The relative positions of these two functional groups—ortho (1,2), meta (1,3), and para (1,4)—give rise to distinct isomers with unique physicochemical properties and reactivity profiles. While seemingly simple, this structural motif serves as a remarkably versatile and powerful building block across a spectrum of scientific disciplines. The interplay between the electron-donating methoxy group and the nucleophilic amino group governs the scaffold's utility, making it a cornerstone intermediate in medicinal chemistry, a functional component in materials science, and a reliable reagent in analytical chemistry.

This guide provides an in-depth exploration of the potential research applications of substituted anisidines. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple catalog of uses to explain the underlying chemical principles and causality behind experimental choices. We will delve into established protocols, present comparative data, and map out the logical workflows that transform this humble intermediate into high-value final products.

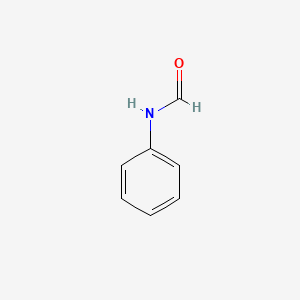

Chapter 1: Applications in Medicinal Chemistry and Drug Discovery

The aniline substructure is a privileged motif in medicinal chemistry, prized for its ability to form key hydrogen bonds and participate in pi-stacking interactions within biological targets.[1] However, the aniline core is also a known structural alert, often associated with metabolic instability and the formation of reactive metabolites.[2][3] Substituted anisidines represent a strategically modified version of this scaffold, where the methoxy group can be used to fine-tune electronic properties, solubility, and metabolic stability, making them valuable starting points for drug design.

Antimicrobial and Antifungal Agents

A primary application of substituted anisidines in this field is the synthesis of Schiff bases (imines). The condensation reaction between the primary amine of an anisidine and an aldehyde or ketone of another molecule creates a C=N bond, which is a critical pharmacophore in many antimicrobial agents. The resulting molecules often exhibit enhanced biological activity compared to the parent compounds.

The causality for this enhanced activity lies in the lipophilicity and structure of the Schiff base. The imine group can interact with microbial cell membranes, disrupting their integrity, or chelate with essential metal ions within the microorganism, inhibiting enzymatic processes crucial for its survival.

One prominent pathway involves reacting an anisidine with a bioactive ketone, such as isatin (1H-indole-2,3-dione). The resulting Schiff base can be further complexed with various metal ions (e.g., Ni(II), Pd(II), Ag(I)) to generate organometallic compounds with potent and broad-spectrum antimicrobial activity.[4][5][6] Studies have shown that these complexes are active against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger.[4][5]

Caption: Workflow for developing anisidine-based antimicrobial agents.

Experimental Protocol: Synthesis and Antimicrobial Screening of an o-Anisidine-Isatin Schiff Base

This protocol describes a representative synthesis based on established literature.[4][5]

Objective: To synthesize the Schiff base ligand (E)-3-((2-methoxyphenyl)imino)indolin-2-one and evaluate its antimicrobial activity.

Materials:

-

o-Anisidine (ortho-methoxyaniline)

-

Isatin (1H-indole-2,3-dione)

-

Absolute Ethanol

-

Standard bacterial strains (e.g., Enterococcus faecalis, Acinetobacter baumannii) and fungal strains (Aspergillus niger)

-

Appropriate growth media (e.g., Nutrient Broth, Sabouraud Dextrose Agar)

-

Spectrophotometer (for optical density measurements)

Methodology:

-

Ligand Synthesis:

-

In a round-bottom flask, dissolve 1.0 mmol of isatin in 20 mL of absolute ethanol.

-

Add 1.0 mmol of o-anisidine to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 3-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid product, wash with cold ethanol to remove unreacted starting materials, and dry in a desiccator. A yield of approximately 85% can be expected.[4][5]

-

Characterize the synthesized compound using FT-IR (look for the characteristic C=N imine stretch), ¹H-NMR, and Mass Spectrometry.

-

-

Antimicrobial Screening (Broth Microdilution Method):

-

Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial dilutions of the compound in the appropriate sterile growth medium.

-

Inoculate each well with a standardized suspension of the target microorganism. Include positive (microbe, no compound) and negative (medium, no microbe) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

-

Anticancer Drug Leads

Preliminary research has highlighted the potential of anisidine derivatives as anticancer agents. The Brine Shrimp Lethality Test (BSLT) is a common, cost-effective preliminary assay to evaluate cytotoxicity. A Schiff base synthesized from p-anisidine and 4-formylpyridine demonstrated significant toxicity in this assay, suggesting a potential for anticancer activity that warrants further investigation in specific cancer cell lines.[7][8]

| Compound | Assay Type | Result (LC₅₀) | Source(s) |

| 4-methoxy-N-(pyridine-4-ylmethylene)aniline | BSLT | 18.66 ppm | [7][8] |

| Additional compounds would be listed here | |||

| Caption: Cytotoxicity data for a representative p-anisidine derivative. |

Central Nervous System (CNS) Agents

The anisidine scaffold is a key building block for several classes of CNS-active drugs. The specific positioning of the methoxy and amino groups allows for precise interactions with receptor binding pockets. A Brønsted acid-catalyzed reaction has been developed for the meta-amination of anisidines, providing a direct and scalable route to precursors for 5-HT₆ receptor antagonists, which are investigated as antipsychotic and anti-schizophrenic drugs.[9] Furthermore, substituted anilines, including 3-methoxyaniline (m-anisidine), are integral to the structure-activity relationship (SAR) studies of non-competitive antagonists for the metabotropic glutamate receptor 5 (mGlu₅), a target for treating anxiety and pain.[10]

Chapter 2: Innovations in Materials Science

The electronic properties and molecular structure of substituted anisidines make them excellent candidates for the development of functional materials, from protective coatings to advanced colorants.

High-Efficiency Corrosion Inhibitors

Corrosion is a major industrial challenge, and organic inhibitors are a preferred solution for protecting metals in acidic environments. Anisidines have proven to be highly effective corrosion inhibitors for various metals, including aluminum, zinc, and steel.[11][12]

The mechanism of inhibition is rooted in the molecule's ability to adsorb onto the metal surface. This adsorption is facilitated by the presence of nitrogen and oxygen heteroatoms with lone pairs of electrons and the π-electrons of the aromatic ring, which can interact with the vacant d-orbitals of the metal.[12] This process forms a protective film that isolates the metal from the corrosive medium. The strength and coverage of this film are influenced by the inhibitor's concentration, temperature, and isomeric form. The adsorption process typically follows the Langmuir adsorption isotherm model.[11][13]

Caption: Mechanism of corrosion inhibition by substituted anisidines.

Studies have consistently shown high inhibition efficiencies, often exceeding 90%, depending on the conditions. The relative effectiveness of the isomers can vary based on the metal and acid system.

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Source(s) |

| p-Anisidine | Aluminum | 0.4 M HCl | 93.0 | [13] |

| m-Anisidine | Zinc | 0.01 M H₃PO₄ | 98.7 | [11] |

| p-Anisidine | N80 Steel | 15% HCl | 88.3 | [12] |

| Caption: Comparative corrosion inhibition efficiencies of anisidine isomers. |

Experimental Protocol: Gravimetric (Weight Loss) Method for Evaluating Corrosion Inhibition

This protocol is a standard and reliable method for determining inhibitor efficiency.[11]

Objective: To quantify the corrosion inhibition efficiency of p-anisidine for mild steel in a hydrochloric acid solution.

Materials:

-

Mild steel coupons of known dimensions (e.g., 2 cm x 5 cm x 0.2 cm)

-

Hydrochloric acid (HCl), 1 M solution

-

p-Anisidine

-

Absolute ethanol, acetone

-

Analytical balance (accurate to 0.1 mg)

-

Water bath/thermostat

Methodology:

-

Coupon Preparation:

-

Mechanically polish the steel coupons with different grades of emery paper, rinse with deionized water, degrease with ethanol, dry with acetone, and weigh accurately.

-

Store the prepared coupons in a moisture-free desiccator.

-

-

Inhibitor Solution Preparation:

-

Prepare a blank solution of 1 M HCl.

-

Prepare a series of test solutions of 1 M HCl containing different concentrations of p-anisidine (e.g., 20 mM, 40 mM, 60 mM, 80 mM).

-

-

Immersion Test:

-

Immerse one prepared coupon into 100 mL of each test solution and the blank solution.

-

Maintain the temperature at a constant value (e.g., 30°C) using a water bath.

-

After a set immersion period (e.g., 6 hours), remove the coupons.

-

-

Analysis:

-

Carefully rinse the coupons with deionized water, scrub with a soft brush to remove corrosion products, rinse again, dry with acetone, and re-weigh accurately.

-

Calculate the weight loss (ΔW) for each coupon.

-

Calculate the Corrosion Rate (CR) in g·m⁻²·h⁻¹ using the formula: CR = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.

-

Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100.

-

Intermediates in Dye and Pigment Synthesis

Anisidines are foundational intermediates in the synthesis of azo dyes, which constitute the largest class of synthetic colorants used in the textile, printing, and food industries.[14][15] The synthesis is a classic two-step electrophilic aromatic substitution process.

-

Diazotization: The amino group of the anisidine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) to form a highly reactive diazonium salt.

-

Azo Coupling: The diazonium salt then acts as an electrophile and is reacted with a coupling component (typically an electron-rich aromatic compound like a phenol or another aniline) to form the final azo compound, characterized by the -N=N- chromophore.

The specific isomer of anisidine and the choice of coupling component are critical as they dictate the final color, fastness, and solubility of the dye.[14][16] For instance, p-anisidine is a key precursor for producing a range of colors, including maroon and blue dyes.[16]

Caption: Synthesis pathway for an azo dye using p-anisidine.

Chapter 3: Core Applications in Analytical Chemistry

The defined reactivity of anisidines makes them valuable reagents for quantitative and qualitative analysis in various fields, from food science to environmental testing.

Food Quality and Safety: The Anisidine Value (AV)

In the analysis of fats and oils, the p-Anisidine Value (p-AV) is a critical measure of secondary lipid oxidation. While the peroxide value (PV) measures primary oxidation products (hydroperoxides), the p-AV quantifies the level of secondary oxidation products, particularly unsaturated aldehydes.[17] These secondary products are directly responsible for the rancid flavors and off-odors in degraded oils.

The test is based on the reaction of p-anisidine with aldehydes in an isooctane solution. This condensation forms a Schiff base that produces a yellowish product, which can be quantified spectrophotometrically by measuring its absorbance at 350 nm.[17] The p-AV is an official method of the American Oil Chemists' Society (AOCS) and is a global standard for assessing the quality and shelf-life of edible oils.

Experimental Protocol: Spectrophotometric Determination of the p-Anisidine Value (p-AV)

Objective: To determine the p-AV of a given oil sample to assess its oxidative stability.

Materials:

-

Oil sample (e.g., sunflower oil, fish oil)

-

Isooctane (2,2,4-trimethylpentane)

-

p-Anisidine (reagent grade)

-

Glacial acetic acid

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Reagent Preparation:

-

Prepare the p-anisidine reagent by dissolving 0.25 g of p-anisidine in 100 mL of glacial acetic acid. This solution should be prepared fresh and protected from light.

-

-

Sample Preparation:

-

Accurately weigh approximately 0.5-2.0 g of the oil sample into a 25 mL volumetric flask and dissolve it in isooctane, making up to the mark. Let this be Solution A.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of Solution A at 350 nm against a blank of pure isooctane. This is the absorbance of the fat itself (Ab).

-

Pipette 5 mL of Solution A into one test tube and 5 mL of isooctane into a second (blank) test tube.

-

To each tube, add exactly 1 mL of the p-anisidine reagent.

-

Shake both tubes and store them in the dark for exactly 10 minutes.

-